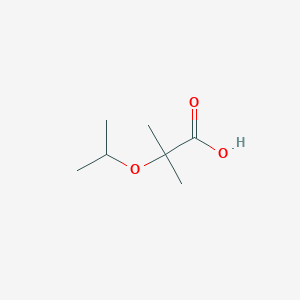

2-Methyl-2-(propan-2-yloxy)propanoic acid

Description

2-Methyl-2-(propan-2-yloxy)propanoic acid is a branched carboxylic acid derivative characterized by a propanoic acid backbone with a methyl group and an isopropoxy (propan-2-yloxy) substituent at the second carbon. These derivatives share a common core structure, where steric and electronic effects of substituents significantly influence their physicochemical properties and applications. Such compounds are often intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their tunable reactivity and functional group compatibility .

Properties

IUPAC Name |

2-methyl-2-propan-2-yloxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-5(2)10-7(3,4)6(8)9/h5H,1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRKUOZMAXFPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C)(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(propan-2-yloxy)propanoic acid typically involves the esterification of 2-methylpropanoic acid with isopropanol in the presence of an acid catalyst. The reaction can be represented as follows:

2-Methylpropanoic acid+IsopropanolH2SO42-Methyl-2-(propan-2-yloxy)propanoic acid+H2O

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-(propan-2-yloxy)propanoic acid can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products:

Oxidation: Produces ketones or carboxylic acids.

Reduction: Yields alcohols or alkanes.

Substitution: Results in the formation of new esters or ethers depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(propan-2-yloxy)propanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Methyl-2-(propan-2-yloxy)propanoic acid exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2-methyl-2-(propan-2-yloxy)propanoic acid, focusing on substituent effects, molecular properties, and applications:

Table 1: Comparative Analysis of Structural Analogs

Structural and Electronic Effects

- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase the acidity of the carboxylic acid (lower pKa) by stabilizing the conjugate base through inductive effects. For example, 2-methyl-2-(4-nitrophenoxy)propanoic acid (pKa ~2-3) is significantly more acidic than its methoxy-substituted counterpart . Phenoxy vs. Aryl Substituents: Phenoxy-linked compounds (e.g., 17432-00-7) exhibit greater conformational flexibility compared to directly substituted aryl derivatives (e.g., 21762-10-7), influencing their solubility and intermolecular interactions .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in 17432-00-7 enhances lipid solubility (LogP ~2.5), making it suitable for membrane penetration in agrochemicals .

Biological Activity

2-Methyl-2-(propan-2-yloxy)propanoic acid (MPAA), also known by its CAS number 1341937-26-5, is an organic compound that belongs to the family of carboxylic acids. Characterized by a molecular formula of C9H18O3, MPAA has garnered attention in biological research due to its potential therapeutic applications and unique biochemical properties. This article aims to explore the biological activity of MPAA, focusing on its mechanisms, therapeutic implications, and relevant research findings.

- Molecular Formula : C9H18O3

- Molecular Weight : 174.24 g/mol

- Structure : The compound features a branched alkyl group attached to an ether and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.

MPAA exhibits biological activity primarily through its interaction with various molecular targets within the body. Key mechanisms include:

- Enzyme Modulation : MPAA may inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and pain response.

- Receptor Binding : The compound can bind to cell surface receptors, influencing signal transduction pathways that regulate cellular functions.

- Intracellular Protein Interaction : MPAA's interaction with intracellular proteins can alter gene expression and protein synthesis, impacting cellular homeostasis.

Therapeutic Potential

Research indicates that MPAA possesses several therapeutic properties:

- Anti-inflammatory Effects : Animal studies have demonstrated that MPAA exhibits significant anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases.

- Analgesic Properties : The compound has shown analgesic effects in preclinical models, indicating its potential for pain management.

- Low Toxicity Profile : Studies report that MPAA has low toxicity levels in animal models, making it a promising candidate for further pharmacological development.

Case Studies

-

Anti-inflammatory Activity :

- A study evaluated the effects of MPAA on inflammation-induced pain in rodent models. Results indicated a marked reduction in inflammatory markers and pain responses compared to control groups, supporting its use as an anti-inflammatory agent.

-

Analgesic Efficacy :

- In another study focusing on pain relief, MPAA administration resulted in significant analgesia in subjects with induced pain, demonstrating its potential as a non-opioid analgesic alternative.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Analgesic | Effective pain relief in rodent models | |

| Toxicity | Low toxicity observed |

Implications for Future Research

The promising biological activities of this compound suggest several avenues for future research:

- Clinical Trials : Conducting clinical trials to evaluate the efficacy and safety of MPAA in human subjects for inflammatory and pain-related conditions.

- Mechanistic Studies : Further investigation into the specific molecular targets and pathways affected by MPAA could elucidate its full therapeutic potential.

- Synthesis Optimization : Continued research into optimizing the synthesis of MPAA could enhance its availability for pharmaceutical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.